molecular formula C51H30 B12596885 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene CAS No. 900532-80-1

2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene

Cat. No.: B12596885
CAS No.: 900532-80-1
M. Wt: 642.8 g/mol
InChI Key: LMJPOUZWCBNCHK-UHFFFAOYSA-N
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Description

2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a fluorene derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential use in bioimaging.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.

    Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. In biological systems, it may interact with cellular components through π-π stacking interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diphenyl-9,9-dimethyl-9H-fluorene
  • 2,9-Diphenyl-9H-fluorene
  • 2,9-Bis(4-methoxyphenyl)-9H-fluorene

Uniqueness

2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is unique due to the presence of pyrene groups, which enhance its electronic properties and make it suitable for applications in organic electronics and photonics. The combination of pyrene and fluorene units provides a unique structure that can be tailored for specific applications.

Properties

CAS No.

900532-80-1

Molecular Formula

C51H30

Molecular Weight

642.8 g/mol

IUPAC Name

1-(9-phenyl-2-pyren-1-ylfluoren-9-yl)pyrene

InChI

InChI=1S/C51H30/c1-2-12-38(13-3-1)51(45-29-24-36-19-17-32-9-7-11-34-22-28-43(45)50(36)48(32)34)44-15-5-4-14-40(44)41-26-23-37(30-46(41)51)39-25-20-35-18-16-31-8-6-10-33-21-27-42(39)49(35)47(31)33/h1-30H

InChI Key

LMJPOUZWCBNCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

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